3D Conformational Character vs. Planar Heteroaromatic Fragments: Principal Moment of Inertia and Fsp³ Comparison
The 1,4-thiazepane 1,1-dioxide scaffold provides significantly enhanced three-dimensional character compared to planar aromatic fragments commonly used in screening libraries, as quantified by Fsp³ (fraction of sp³-hybridized carbons) and principal moment of inertia (PMI) analysis. While specific PMI data for tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide itself has not been published, the parent 1,4-thiazepane class is characterized as having 'highly 3D character' and being 'currently underrepresented in fragment screening libraries' [1]. In a systematic analysis of fragment libraries, 7-membered saturated heterocycles including thiazepanes occupy a distinct region of PMI space between linear (rod-like) and planar (disc-like) fragments, providing access to conformational space not achievable with 6-membered piperidine or piperazine analogs [2].
| Evidence Dimension | 3D conformational character (Fsp³ and principal moment of inertia) |
|---|---|
| Target Compound Data | 1,4-Thiazepane class: 7-membered saturated ring with Fsp³ > 0.5 (class characteristic) |
| Comparator Or Baseline | Planar aromatic fragments: Fsp³ typically < 0.3; 6-membered piperidine/piperazine: 6-membered saturated rings occupy different PMI region |
| Quantified Difference | Distinct PMI region occupancy vs. 6-membered rings; higher Fsp³ vs. planar aromatics (class-level inference) |
| Conditions | Computational conformational analysis and NMR fragment screening campaigns |
Why This Matters
Procurement of 3D-enriched fragments expands the accessible chemical space for hit identification beyond the planar, aromatic-dominated traditional screening collections.
- [1] Pandey AK, et al. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters. 2020;22(10):3946-3950. View Source
- [2] Sauer WHB, Schwarz MK. Molecular Shape Diversity of Combinatorial Libraries: A Prerequisite for Broad Bioactivity. Journal of Chemical Information and Computer Sciences. 2003;43(3):987-1003. View Source
